

commercial availability of 4-(Boc-amino)-1-butanol

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Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

Cat. No.: B019697

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An In-depth Technical Guide to **4-(Boc-amino)-1-butanol**: From Commercial Availability to Synthetic Application

Abstract

This technical guide provides a comprehensive overview of **4-(Boc-amino)-1-butanol** (CAS No. 75178-87-9), a critical bifunctional building block in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, synthesis, quality control, and key applications. We explore the strategic importance of its orthogonal protecting group strategy, which enables selective functionalization at either the hydroxyl or the protected amine terminus. This guide offers field-proven insights, detailed experimental protocols, and a critical evaluation of procurement considerations to empower scientists in leveraging this versatile intermediate for accelerated discovery and development programs.

Introduction: The Strategic Value of a Bifunctional Building Block

4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical intermediate whose value lies in its unique molecular architecture.^[1] It features a primary alcohol at one end of a C4 alkyl chain and a primary amine at the other, with the amine function strategically masked by a tert-butoxycarbonyl (Boc) protecting group.^{[1][2]} This design offers a powerful tool for synthetic chemists.

The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be readily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid).[1][3] This orthogonality allows for selective manipulation of the hydroxyl group—through esterification, etherification, or oxidation—without disturbing the protected amine.[3] Subsequently, the amine can be deprotected to reveal a nucleophilic site for further elaboration. This two-stage reactivity makes **4-(Boc-amino)-1-butanol** an indispensable linker and scaffold component in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]

Table 1: Physicochemical Properties of **4-(Boc-amino)-1-butanol**

Property	Value	Source(s)
CAS Number	75178-87-9	[1][4]
Molecular Formula	C ₉ H ₁₉ NO ₃	[1][4]
Molecular Weight	189.25 g/mol	[1][4]
Appearance	White to off-white or colorless to yellow solid or liquid	[2][5][6][7]
Density	~1.02 g/mL at 20°C	[1][2][4]
Melting Point	37-40°C	[5]
Boiling Point	302.7°C at 760 mmHg	[1]
Solubility	Soluble in chloroform and methanol	[6]
Storage Temperature	2-8°C	[1][2][4]

Commercial Availability and Procurement Strategy

The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and manufacturing. **4-(Boc-amino)-1-butanol** is readily available from a multitude of fine chemical suppliers.

Expertise in Supplier Selection

When sourcing this reagent, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with each batch. A trustworthy CoA is a self-validating document that confirms the material's identity and purity. Key parameters to scrutinize on a CoA include:

- **Purity Assay:** Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of $\geq 98\%$ is standard for most synthetic applications. [\[2\]](#)[\[4\]](#)[\[8\]](#)
- **Identity Confirmation:** Verified through techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the spectral data conforms to the known structure.
- **Physical Properties:** Confirmation of appearance, melting point, or other relevant physical constants.

Directly engaging with manufacturers, particularly for bulk quantities, can offer a balance of cost-effectiveness and stringent quality assurance.[\[3\]](#)

Table 2: Representative Commercial Suppliers of **4-(Boc-amino)-1-butanol**

Supplier	Grade/Purity	Catalog Number (Example)
Sigma-Aldrich (Merck)	$\geq 98.0\%$ (GC)	15302
Thermo Scientific Chemicals	98%	AC434210010
Chem-Impex International	$\geq 98\%$ (HPLC)	01844
BOC Sciences	$\geq 98\%$ (HPLC)	BAT-000351
Tokyo Chemical Industry (TCI)	$> 98.0\%$ (GC)	A1013

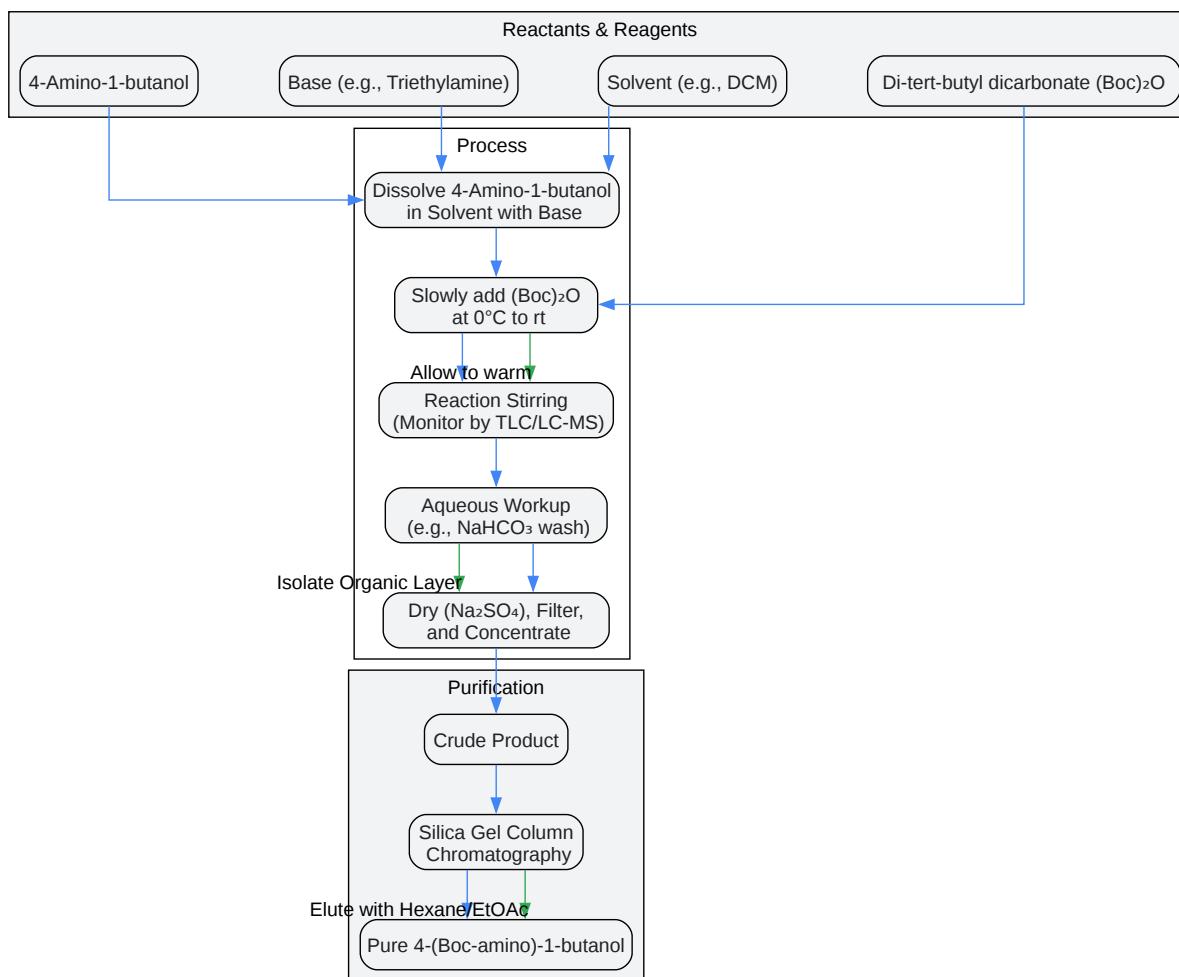
Note: Catalog numbers and availability are subject to change. This table is for illustrative purposes.

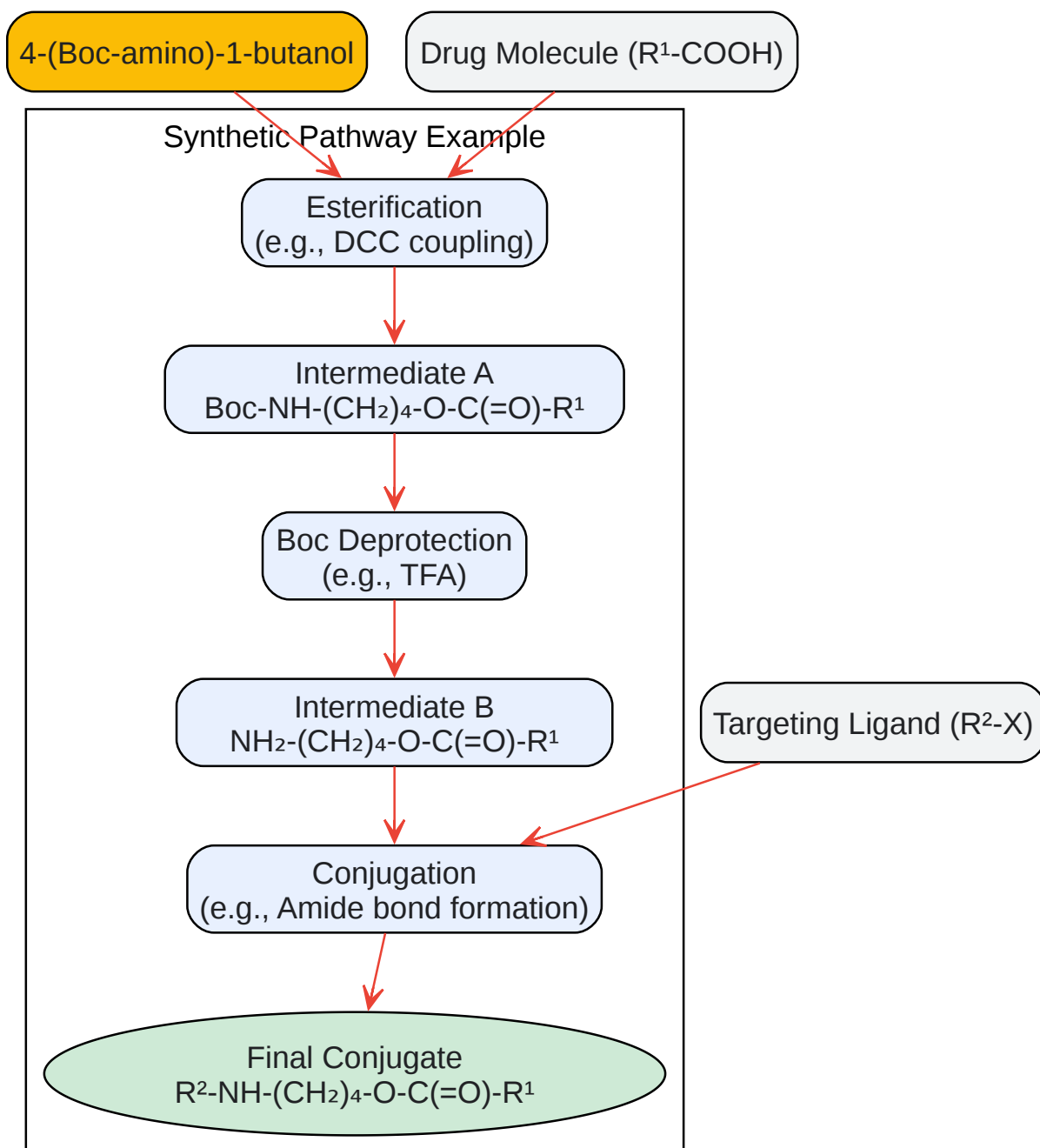
Synthesis and Purification Protocol

While commercially available, an in-house synthesis of **4-(Boc-amino)-1-butanol** may be required for specific research contexts or custom isotopic labeling. The most direct and common synthesis involves the protection of 4-amino-1-butanol.

Causality in Experimental Design

The core of this synthesis is the selective acylation of the amine in the presence of a hydroxyl group. Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice because it is highly reactive towards amines but generally unreactive with alcohols under these conditions. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are aprotic and effectively solubilize the reactants.





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